Pseudolaric acid F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudolaric acid F is a natural product found in Larix kaempferi and Pseudolarix amabilis with data available.
Scientific Research Applications
Scientific Research Applications of Similar Compounds
Immune-Regulating and Anticancer Activities
Research on compounds like Pseudolaric acid B (a related compound to Pseudolaric acid F) has shown promise in novel treatments for cancer, immune disorders, and inflammatory diseases due to their immunosuppressive and anti-inflammatory properties. Such compounds are being explored further for their potential in cancer treatment and prevention, which could also be an area of interest for this compound (Liu et al., 2017).
Environmental and Agricultural Relevance
Studies on humic substances, which are complex organic compounds similar in nature to Pseudolaric acid derivatives, have shown significant environmental and agricultural relevance. These substances play a crucial role in understanding the transport and bioavailability of pollutants, metal ion behavior in soil and water, and the maturity of compost and organic waste for land application. Insights from such research could inform the environmental and agricultural applications of this compound (Olk et al., 2019).
Nanotechnology in Cancer Diagnosis and Therapy
The development of nano-based strategies, such as the use of folate-conjugated gold nanoparticles, represents a cutting-edge area of scientific research with potential applications in increasing the efficiency of cancer diagnosis and therapy. Such methodologies could be relevant if this compound exhibits properties that make it suitable for conjugation with nanoparticles for targeted therapeutic applications (Beik et al., 2017).
Properties
Molecular Formula |
C22H26O7 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-3,11-dioxo-10-oxatricyclo[6.3.2.01,7]tridec-4-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C22H26O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,17H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t17-,20+,21-,22-/m0/s1 |
InChI Key |
UBHOILGODYTXTA-MRFLEFCVSA-N |
Isomeric SMILES |
CC1=CC[C@@]2([C@H]3CC[C@]2(CC1=O)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C |
SMILES |
CC1=CCC2(C3CCC2(CC1=O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |
Canonical SMILES |
CC1=CCC2(C3CCC2(CC1=O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |
Synonyms |
pseudolaric acid F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.